GLYCOLURIL, 3a,6a-DIPHENYL-

Description

The exact mass of the compound GLYCOLURIL, 3a,6a-DIPHENYL- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144422. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality GLYCOLURIL, 3a,6a-DIPHENYL- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLYCOLURIL, 3a,6a-DIPHENYL- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

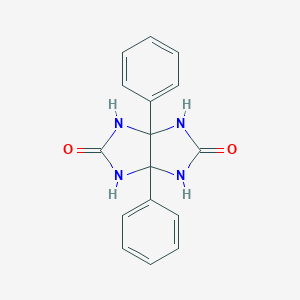

IUPAC Name |

3a,6a-diphenyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-13-17-15(11-7-3-1-4-8-11)16(19-13,20-14(22)18-15)12-9-5-2-6-10-12/h1-10H,(H2,17,19,21)(H2,18,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDVGTHXCLJVJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C23C(NC(=O)N2)(NC(=O)N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199522 |

Source

|

| Record name | Glycoluril, 3a,6a-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5157-15-3, 101241-21-8 |

Source

|

| Record name | Tetrahydro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5157-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycoluril, 3a,6a-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005157153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylglycoluril, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101241218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Diphenylglycoluril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,8-Diphenylglycoluril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycoluril, 3a,6a-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYLGLYCOLURIL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15I92344M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

3a,6a-Diphenylglycoluril: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3a,6a-diphenylglycoluril, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document details a green synthesis protocol for its preparation from readily available starting materials, summarizes its key physicochemical properties, and explores its potential as an anticonvulsant agent. Detailed experimental methodologies and characterization data are presented to facilitate further research and development.

Introduction

Glycolurils are a class of bicyclic bis-urea compounds that have garnered significant interest due to their rigid, cage-like structure and their utility as building blocks in supramolecular chemistry and as precursors to pharmacologically active molecules. The derivative, 3a,6a-diphenylglycoluril, is of particular interest due to the introduction of bulky phenyl substituents, which can significantly influence its chemical and biological properties. Preliminary studies suggest potential anticonvulsant activity for glycoluril derivatives, making 3a,6a-diphenylglycoluril a compelling candidate for further investigation in the field of drug development.

Synthesis of 3a,6a-Diphenylglycoluril

A green and efficient method for the synthesis of 3a,6a-diphenylglycoluril involves the solvent-free cyclocondensation of benzil and urea. This approach offers several advantages, including operational simplicity, reduced environmental impact, and good product yields.

Reaction Scheme

The synthesis proceeds via the reaction of benzil (an α-diketone) with two equivalents of urea. The reaction involves the formation of a dihydropyrimidine intermediate, followed by an intramolecular cyclization to yield the final glycoluril product.

Caption: Synthesis of 3a,6a-diphenylglycoluril from benzil and urea.

Experimental Protocol

Materials:

-

Benzil (1 mmol)

-

Urea (2 mmol)

-

Mortar and pestle

-

Deionized water

-

Anhydrous sodium sulfate

-

Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

-

A mixture of benzil (1 mmol) and urea (2 mmol) is placed in a mortar.

-

The mixture is thoroughly ground using a pestle at room temperature.

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is poured into 50 mL of deionized water.

-

The resulting precipitate is collected by filtration and washed with cold water.

-

The crude product is dried over anhydrous sodium sulfate.

-

Further purification is achieved by recrystallization from a suitable solvent to yield pure 3a,6a-diphenylglycoluril.[1]

Physicochemical Properties

The physical and chemical properties of 3a,6a-diphenylglycoluril are crucial for its handling, characterization, and application.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄N₄O₂ | |

| Molecular Weight | 294.31 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C | |

| Solubility | Soluble in DMSO, sparingly soluble in ethanol, insoluble in water |

Table 1: Physicochemical properties of 3a,6a-diphenylglycoluril.

Spectral Data

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl groups and the N-H protons of the urea moieties. For 1-ethyl-6-propyl-3a,6a-diphenylglycoluril, the aromatic protons appear as multiplets in the range of δ 6.72–7.16 ppm, and the N-H protons appear as singlets around δ 7.97 and 8.00 ppm.[3]

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the urea groups, the quaternary carbons of the glycoluril backbone, and the carbons of the phenyl rings. For 1-ethyl-6-propyl-3a,6a-diphenylglycoluril, the carbonyl carbons resonate around δ 159.84 and 159.91 ppm, and the phenyl-substituted carbons of the backbone appear at δ 79.12 and 89.97 ppm.[3]

FTIR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching, C=O stretching of the urea groups, and C-H and C=C stretching of the aromatic rings.

Mass Spectrometry (ESI): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the compound.

Potential Applications in Drug Development: Anticonvulsant Activity

While direct experimental evidence for the anticonvulsant activity of 3a,6a-diphenylglycoluril is limited in the public domain, the broader class of glycoluril derivatives has been investigated for such properties. The structural similarity of the glycoluril core to known anticonvulsant drugs containing a urea or hydantoin moiety suggests a potential for this compound to interact with biological targets relevant to epilepsy.

Potential Mechanisms of Action

The anticonvulsant effects of many drugs are mediated through the modulation of ion channels or neurotransmitter systems. Potential mechanisms for 3a,6a-diphenylglycoluril could involve:

-

Modulation of Voltage-Gated Ion Channels: Many antiepileptic drugs act by blocking voltage-gated sodium or calcium channels, thereby reducing neuronal excitability.

-

Enhancement of GABAergic Neurotransmission: Another common mechanism is the potentiation of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), either by direct action on GABA receptors or by affecting GABA metabolism or reuptake.

Caption: Potential signaling pathways for the anticonvulsant activity of 3a,6a-diphenylglycoluril.

Experimental Workflow for Anticonvulsant Screening

A standard workflow for evaluating the anticonvulsant potential of a novel compound like 3a,6a-diphenylglycoluril would involve a series of in vivo and in vitro assays.

Caption: Experimental workflow for anticonvulsant drug discovery.

4.2.1. In Vivo Screening Models

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to induce seizures, and the ability of the test compound to prevent the tonic hindlimb extension phase is measured.

-

Pentylenetetrazole (PTZ) Seizure Test: This chemical-induced seizure model is used to identify compounds effective against myoclonic and absence seizures. PTZ, a GABA-A receptor antagonist, is administered, and the test compound's ability to prevent or delay the onset of seizures is evaluated.

4.2.2. In Vitro Mechanistic Studies

-

Patch-Clamp Electrophysiology: This technique can be used to directly measure the effect of 3a,6a-diphenylglycoluril on the activity of specific ion channels (e.g., sodium, calcium) in cultured neurons.

-

Receptor Binding Assays: These assays can determine if 3a,6a-diphenylglycoluril binds to and modulates the function of neurotransmitter receptors, such as the GABA-A receptor.

Conclusion and Future Directions

3a,6a-Diphenylglycoluril is a readily synthesizable compound with interesting structural features and potential for biological activity. The green synthesis protocol outlined in this guide provides an accessible route to this molecule for further investigation. While its pharmacological profile is not yet fully elucidated, the structural relationship to known anticonvulsants warrants a thorough evaluation of its effects on the central nervous system. Future research should focus on a comprehensive anticonvulsant screening in established animal models, followed by detailed in vitro studies to identify its specific molecular targets and mechanism of action. Such studies will be crucial in determining the potential of 3a,6a-diphenylglycoluril as a lead compound for the development of novel antiepileptic drugs.

References

Characterization of 3a,6a-Diphenylglycoluril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 3a,6a-diphenylglycoluril, a bicyclic bis-urea derivative with potential applications in organic synthesis and as a scaffold for drug discovery. This document outlines the key physicochemical properties, a detailed synthesis protocol, and a summary of the analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. The guide also includes a discussion of its potential as an anticonvulsant agent, supported by visualizations of the synthetic pathway and general mechanisms of anticonvulsant action.

Physicochemical Properties

3a,6a-Diphenylglycoluril is a white to off-white solid organic compound. Its core structure is a fused bicyclic system containing two urea functionalities and two phenyl substituents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3a,6a-Diphenylglycoluril

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₄O₂ | [Calculated] |

| Molecular Weight | 294.31 g/mol | [Calculated] |

| Appearance | White to off-white solid | Generic Material Data |

| Melting Point | >300 °C | Generic Material Data |

| Solubility | Soluble in DMSO and DMF, sparingly soluble in other organic solvents, and insoluble in water. | Generic Material Data |

| CAS Number | 5157-15-3 | Chemical Database |

Synthesis

The most common and established method for the synthesis of 3a,6a-diphenylglycoluril is the condensation reaction between benzil and urea in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 3a,6a-Diphenylglycoluril

Materials:

-

Benzil (1.0 eq)

-

Urea (2.2 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Hydrochloric Acid (concentrated)

Procedure:

-

A mixture of benzil (1.0 equivalent) and urea (2.2 equivalents) is prepared in glacial acetic acid.

-

A few drops of concentrated hydrochloric acid are added as a catalyst.

-

The reaction mixture is heated under reflux for 2-3 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The cooled solution is poured into ice-cold water to precipitate the crude product.

-

The precipitate is collected by filtration, washed thoroughly with water to remove any unreacted urea and acetic acid, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to yield pure 3a,6a-diphenylglycoluril.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of 3a,6a-diphenylglycoluril can be confirmed by ¹H and ¹³C NMR spectroscopy.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.0 | Singlet | NH |

| ~7.2-7.5 | Multiplet | Aromatic CH | |

| ~5.5 | Singlet | Methine CH | |

| ¹³C NMR | ~160 | - | Carbonyl C=O |

| ~140 | - | Quaternary Aromatic C | |

| ~125-130 | - | Aromatic CH | |

| ~80 | - | Quaternary C |

Note: The chemical shifts are approximate and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in 3a,6a-diphenylglycoluril.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Strong, Broad | N-H stretching (urea) |

| 1700-1750 | Strong | C=O stretching (urea) |

| 1600, 1495, 1450 | Medium to Weak | C=C stretching (aromatic) |

| 3000-3100 | Medium | C-H stretching (aromatic) |

| 700-800 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of 3a,6a-diphenylglycoluril and to study its fragmentation pattern. The expected molecular ion peak [M]⁺ would be observed at m/z = 294.11.

X-ray Crystallography

Potential Biological Activity: Anticonvulsant Properties

Derivatives of glycoluril have been investigated for their potential as anticonvulsant agents. While the specific mechanism of action for 3a,6a-diphenylglycoluril is not yet elucidated, the general mechanisms of antiepileptic drugs often involve the modulation of ion channels or neurotransmitter systems.[2][3]

Visualizations

Synthesis of 3a,6a-Diphenylglycoluril

Caption: Synthetic pathway for 3a,6a-diphenylglycoluril.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of 3a,6a-diphenylglycoluril.

General Mechanisms of Anticonvulsant Drugs

Caption: General mechanisms of action for anticonvulsant drugs.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Properties of 3a,6a-Diphenylglycoluril: Solubility and Melting Point

This technical guide provides a comprehensive overview of the solubility and melting point of 3a,6a-diphenylglycoluril, a key organic compound utilized in various synthetic applications. This document outlines its physical properties, presents experimental protocols for their determination, and includes workflow diagrams for clarity.

Core Properties of 3a,6a-Diphenylglycoluril

3a,6a-Diphenylglycoluril is an organic compound with the chemical formula C₁₆H₁₄N₄O₂[1][2]. It is often used as an intermediate in organic synthesis[3]. Understanding its solubility and melting point is crucial for its application in research and development.

Melting Point

The reported melting point of 3a,6a-diphenylglycoluril varies across different sources, which may be attributed to the purity of the sample or the specific crystalline form. A pure, crystalline organic compound typically has a sharp and characteristic melting point, often within a 0.5-1.0°C range. Impurities can lead to a depression and broadening of the melting point range[4].

| Reported Melting Point Range | Source |

| ~210-213 °C | ChemBK[3] |

| 150-213 °C | Smolecule[1] |

| >300 °C | ChemBK, NIST[3][5] |

Solubility Profile

Qualitative solubility data indicates that 3a,6a-diphenylglycoluril exhibits poor solubility in water. However, it is readily soluble in common organic solvents.[3]

| Solvent | Solubility |

| Water | Poor |

| Ethanol | Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] |

| Dichloromethane (DCM) | Soluble[3] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs at a specific temperature, while impure substances melt over a range of temperatures. A common method for determining the melting point of an organic solid is using a melting point apparatus with capillary tubes.[4]

Protocol:

-

Sample Preparation: A small amount of the dry, powdered 3a,6a-diphenylglycoluril is packed into a capillary tube to a height of 2-3 mm[6]. The tube is tapped to ensure the sample is compact[6][7].

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus[6].

-

Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C per minute) is used to determine an approximate melting range[7].

-

Accurate Melting Point Determination: A second sample is prepared. The apparatus is heated to a temperature about 15-20 °C below the approximate melting point[6][7]. The heating rate is then slowed to about 1-2 °C per minute to allow for accurate observation[4][7].

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Below is a diagram illustrating the workflow for melting point determination.

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. A general rule in chemistry is "like dissolves like," meaning polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents[8].

Protocol for Qualitative Solubility Testing:

-

Sample Preparation: Place approximately 25 mg of 3a,6a-diphenylglycoluril into a small test tube[9].

-

Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, ethanol, DMSO, DCM) to the test tube in small portions[9].

-

Mixing: After each addition, shake the test tube vigorously for about 60 seconds[8].

-

Observation: Observe if the solid dissolves completely. If it dissolves completely, it is classified as "soluble." If it does not dissolve, it is "insoluble." If a portion dissolves, it can be noted as "partially soluble."

-

Systematic Testing: A systematic approach is often used, starting with water, then moving to acidic and basic solutions if the compound is water-insoluble, to identify potential functional groups[10][11].

The following diagram outlines the logical flow for systematic solubility testing.

Caption: Systematic Workflow for Qualitative Solubility Testing.

References

- 1. Buy GLYCOLURIL, 3a,6a-DIPHENYL- | 5157-15-3 [smolecule.com]

- 2. 5157-15-3[Diphenylglycoluril]- Acmec Biochemical [acmec.com.cn]

- 3. chembk.com [chembk.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. 3Alpha,6alpha-diphenylglycoluril [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

Spectroscopic Analysis of 3a,6a-Diphenylglycoluril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3a,6a-diphenylglycoluril, a bicyclic bis-urea derivative with potential applications in medicinal chemistry and materials science. The document details the key spectroscopic data including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside a comprehensive experimental protocol for its synthesis and characterization.

Core Spectroscopic Data

The structural elucidation of 3a,6a-diphenylglycoluril is critically dependent on a multi-faceted spectroscopic approach. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for 3a,6a-Diphenylglycoluril (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.79 | br s | 4H | NH (D₂O exchangeable) |

| 7.10 - 7.12 | m | 10H | Ar-H |

Table 2: ¹³C NMR Spectroscopic Data for 3a,6a-Diphenylglycoluril (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 151.2 | C=O |

| 128.7 | Aromatic C |

| 118.2 | Aromatic C |

| 117.8 | Aromatic C |

| 117.4 | Aromatic C |

| 72.2 | C-Ph |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 3a,6a-Diphenylglycoluril (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3215 | Strong, Broad | N-H Stretch |

| 3055 | Medium | Aromatic C-H Stretch |

| 2832 | Medium | Aliphatic C-H Stretch |

| 1695 | Strong | C=O Stretch (Amide I) |

| 1672 | Strong | C=O Stretch (Amide I) |

Experimental Protocols

A reliable and reproducible synthesis is paramount for obtaining pure 3a,6a-diphenylglycoluril for spectroscopic analysis and further applications.

Synthesis of 3a,6a-Diphenylglycoluril

This protocol describes a solvent-free, environmentally friendly method for the synthesis of 3a,6a-diphenylglycoluril from benzil and urea.[1]

Materials:

-

Benzil (1 mmol)

-

Urea (2 mmol)

-

Mortar and pestle

-

Deionized water

-

Anhydrous Na₂SO₄

-

Suitable solvent for recrystallization (e.g., ethanol or a mixture of ethanol and water)

Procedure:

-

A mixture of benzil (1 mmol) and urea (2 mmol) is placed in a mortar.

-

The mixture is ground thoroughly with a pestle at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion of the reaction, the solid mixture is poured into 50 mL of deionized water.

-

The resulting precipitate is collected by filtration and washed with cold water.

-

The crude product is dried over anhydrous Na₂SO₄.

-

The dried product is purified by recrystallization from a suitable solvent to yield 3a,6a-diphenylglycoluril.[1]

Yield: 72%[1] Melting Point: >300 °C[1]

Spectroscopic Characterization

NMR Spectroscopy:

¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer using DMSO-d₆ as the solvent.[1]

IR Spectroscopy:

The IR spectrum was recorded using a KBr pellet method.[1]

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the spectroscopic methods used for the characterization of 3a,6a-diphenylglycoluril.

Caption: Synthetic workflow for 3a,6a-diphenylglycoluril.

Caption: Logical workflow for the spectroscopic analysis of 3a,6a-diphenylglycoluril.

References

In-Depth Technical Guide: 3a,6a-Diphenylglycoluril Derivatives and Analogues

A notable gap in the current scientific literature exists regarding the comprehensive biological evaluation of 3a,6a-diphenylglycoluril derivatives and their analogues. While synthetic methodologies for this class of compounds are documented, a thorough investigation into their pharmacological effects, mechanisms of action, and potential therapeutic applications appears to be limited. This guide summarizes the available information on the synthesis of these compounds and highlights the absence of substantial biological data, a critical aspect for researchers, scientists, and drug development professionals.

Synthesis and Chemical Structure

The core structure of 3a,6a-diphenylglycoluril is a bicyclic bisurea. The synthesis of its derivatives has been a subject of interest in heterocyclic chemistry. Methodologies have been developed for the preparation of various substituted analogues, particularly 1,6-dialkyl-3a,6a-diphenylglycolurils. These synthetic routes often involve the condensation of urea or its derivatives with α-dicarbonyl compounds. The resulting crystalline structures and their supramolecular organization have been studied, revealing insights into their solid-state properties.

Biological Activity and Therapeutic Potential: A Research Frontier

Despite the established synthetic chemistry, a comprehensive exploration of the biological activities of 3a,6a-diphenylglycoluril derivatives is largely absent from publicly accessible scientific databases. Extensive searches for quantitative biological data, such as IC50 values, binding affinities, and pharmacokinetic profiles, have not yielded specific information for this class of compounds. Consequently, there is no established mechanism of action or identified signaling pathways through which these derivatives may exert a biological effect.

The lack of this fundamental data precludes a detailed discussion on their potential as therapeutic agents. While the broader class of glycolurils has found applications in various fields, including as biocides and in polymer chemistry, the specific pharmacological profile of 3a,6a-diphenylglycoluril derivatives remains an open area for investigation.

Future Directions

The existing body of knowledge on the synthesis of 3a,6a-diphenylglycoluril derivatives provides a solid foundation for future pharmacological studies. The following steps would be crucial in elucidating their potential in drug discovery and development:

-

High-Throughput Screening: A primary step would be to screen a library of 3a,6a-diphenylglycoluril derivatives against a diverse panel of biological targets to identify any potential "hits."

-

Target Identification and Validation: For any active compounds, subsequent studies would be necessary to identify their specific molecular targets and validate their mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: A systematic modification of the 3a,6a-diphenylglycoluril scaffold would help in establishing structure-activity relationships, guiding the design of more potent and selective analogues.

-

In Vitro and In Vivo Pharmacological Profiling: Promising candidates would need to be subjected to a full suite of in vitro and in vivo studies to determine their efficacy, safety, and pharmacokinetic properties.

Conclusion

The development of a comprehensive technical guide on the biological aspects of 3a,6a-diphenylglycoluril derivatives is hampered by a significant lack of available data. While the synthesis of these compounds is well-documented, their biological activity, mechanism of action, and quantitative pharmacological data remain largely unexplored. This represents a significant opportunity for researchers in the field of medicinal chemistry and drug discovery to investigate a potentially novel class of bioactive molecules. At present, it is not possible to provide the detailed data tables, experimental protocols, or signaling pathway diagrams as requested, due to the absence of the foundational scientific research.

In-Depth Technical Guide: Mechanism of Action of 3a,6a-Diphenylglycoluril Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 3a,6a-diphenylglycoluril derivatives, with a particular focus on their anticancer properties. While the broader class of 3a,6a-diphenylglycoluril compounds is known for its utility in supramolecular chemistry, specific derivatives, particularly N-aminothioglycolurils, have emerged as potent antiproliferative agents. This document synthesizes the available preclinical data, details the experimental methodologies used for their evaluation, and proposes a plausible mechanism of action based on the current body of evidence. The central hypothesis is that these derivatives exert their anticancer effects by inducing apoptosis, likely through the inhibition of key signaling pathways that promote cancer cell survival.

Introduction to 3a,6a-Diphenylglycoluril Derivatives

The 3a,6a-diphenylglycoluril scaffold is a rigid, bicyclic structure that has been extensively utilized in the field of supramolecular chemistry to create complex host-guest systems and molecular assemblies through hydrogen bonding.[1][2] Recently, however, modifications of this core structure, particularly the introduction of thiourea moieties and various substituted aromatic groups, have yielded derivatives with significant biological activity.

Of particular interest are the N-aminothioglycoluril derivatives, which have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[3] These findings have shifted the focus of some research from the supramolecular applications of the glycoluril scaffold to its potential as a template for the design of novel therapeutic agents. This guide will focus on the anticancer properties of these derivatives, delving into their mechanism of action.

Proposed Mechanism of Action: Induction of Apoptosis

The primary mechanism by which N-aminothioglycoluril derivatives appear to exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Experimental evidence has shown that treatment of cancer cells with these compounds leads to the externalization of phosphatidylserine, a key hallmark of early apoptosis, as detected by annexin V staining.[3]

While the precise molecular target of these derivatives has not yet been definitively identified in the reviewed literature, a plausible hypothesis, based on the common mechanisms of other heterocyclic anticancer agents, is the inhibition of protein kinases involved in cell survival signaling.[4][5][6][7] Many small molecule kinase inhibitors induce apoptosis by disrupting the signaling cascades that cancer cells rely on for uncontrolled proliferation and survival.

Based on this hypothesis, the proposed signaling pathway is as follows:

-

Inhibition of a Pro-Survival Kinase: The 3a,6a-diphenylglycoluril derivative enters the cancer cell and binds to the active site of a key pro-survival protein kinase, inhibiting its activity.

-

Downregulation of Anti-Apoptotic Signals: The inhibition of this kinase leads to a decrease in the phosphorylation of downstream substrates that are involved in suppressing apoptosis.

-

Activation of the Intrinsic Apoptosis Pathway: This disruption of pro-survival signaling triggers the intrinsic apoptosis pathway, which is initiated at the mitochondria.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The balance of pro- and anti-apoptotic proteins of the Bcl-2 family is shifted, leading to MOMP and the release of cytochrome c from the mitochondria into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates the initiator caspase, caspase-9.[8][9]

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[10][11]

-

Cellular Dismantling: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

This proposed pathway is illustrated in the following diagram:

Quantitative Data on Antiproliferative Activity

The antiproliferative activity of several N-aminothioglycoluril derivatives has been quantified using the MTT assay against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-((E)-((E)-3-(2-Methoxyphenyl)allylidene)amino)-3-methyl-1-phenylthioglycoluril (8i) | RD (Rhabdomyosarcoma) | 0.02 | [3] |

| HCT116 (Colon Carcinoma) | 0.012 | [3] | |

| HEK293 (Normal Embryonic Kidney) | 0.23 | [3] | |

| 1,3-Diethyl-4-((E)-((E)-3-(2-methoxyphenyl)allylidene)amino)thioglycoluril (8l) | A549 (Lung Carcinoma) | 0.61 | [3] |

| HEK293 (Normal Embryonic Kidney) | 86.11 | [3] | |

| (E)-4-benzylideneamino-1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one (1f) | Rhabdomyosarcoma | 20.6 | [12] |

| A549 (Lung Carcinoma) | 23.7 | [12] | |

| MS (Human Cancer Cell Line) | 6.4 | [12] | |

| HEK293 (Normal Embryonic Kidney) | 72.5 | [12] |

Note: The significantly higher IC50 values against the non-cancerous HEK293 cell line for compounds 8i, 8l, and 1f suggest a degree of selectivity for cancer cells.

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the mechanism of action of 3a,6a-diphenylglycoluril derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

96-well plates

-

Test compounds (3a,6a-diphenylglycoluril derivatives)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells (due to mechanical damage)

-

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the discovery and initial mechanistic characterization of novel anticancer 3a,6a-diphenylglycoluril derivatives.

Conclusion and Future Directions

The available evidence strongly suggests that N-aminothioglycoluril derivatives of the 3a,6a-diphenylglycoluril scaffold are a promising class of anticancer agents that function by inducing apoptosis in cancer cells. While the precise molecular target remains to be elucidated, the hypothesis that these compounds act as kinase inhibitors provides a solid foundation for further investigation.

Future research should focus on:

-

Molecular Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking studies to identify the specific protein(s) that these compounds interact with.

-

Elucidation of the Apoptosis Pathway: Determining whether the intrinsic or extrinsic pathway (or both) is activated, and identifying the key caspases and Bcl-2 family proteins involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to establish a clear SAR, which can guide the design of more potent and selective compounds.

-

In Vivo Efficacy: Evaluating the most promising derivatives in preclinical animal models of cancer to assess their therapeutic potential and pharmacokinetic properties.

The continued exploration of this chemical scaffold holds significant promise for the development of a new generation of targeted anticancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tricyclic quinoxalines as potent kinase inhibitors of PDGFR kinase, Flt3 and Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]

- 9. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspases in cell death, inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: A Framework for the Preclinical Evaluation of 3a,6a-diphenylglycoluril's Potential Anticonvulsant Activity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the compilation of this document, no specific studies detailing the anticonvulsant activity of 3a,6a-diphenylglycoluril have been identified in the public domain. This guide, therefore, presents a comprehensive framework for the preclinical evaluation of this and other novel compounds for potential anticonvulsant efficacy, based on established and widely accepted screening methodologies.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents. The diphenylglycoluril scaffold presents a unique chemical architecture that warrants investigation for its potential neuromodulatory effects. This whitepaper outlines a standardized, in-depth preclinical workflow to systematically evaluate the potential anticonvulsant properties of 3a,6a-diphenylglycoluril.

The proposed evaluation pipeline encompasses a series of in vivo and in vitro assays designed to identify and characterize anticonvulsant activity, assess neurotoxicity, and elucidate potential mechanisms of action.

In Vivo Anticonvulsant Screening

The initial phase of screening for anticonvulsant activity typically involves well-validated rodent models of induced seizures. The two most common and informative primary screening tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[1] These assays are predictive of efficacy against generalized tonic-clonic seizures and absence seizures, respectively.

The primary endpoints of these initial screens are the median effective dose (ED50) and the median toxic dose (TD50), which are used to calculate the Protective Index (PI). A higher PI value (TD50/ED50) is indicative of a more favorable safety profile.

| Compound | MES (ED50 mg/kg) | scPTZ (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI) | Reference Compound(s) |

| 3a,6a-diphenylglycoluril | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Phenytoin, Carbamazepine, Ethosuximide |

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[2]

-

Animals: Male albino mice (25-30g) or rats (150-200g) are commonly used.[3]

-

Procedure:

-

Animals are divided into control and test groups.

-

The test compound, 3a,6a-diphenylglycoluril, is administered intraperitoneally (i.p.) at varying doses. A vehicle control is administered to the control group.

-

After a predetermined pretreatment time (typically 30-60 minutes), a maximal electrical stimulus is delivered via corneal or ear electrodes (e.g., 50 mA for 0.2 seconds in mice).[2][3]

-

The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[2]

-

The ED50, the dose that protects 50% of the animals from the hindlimb tonic extension, is calculated.

-

The scPTZ test is a model for absence seizures and identifies compounds that can raise the seizure threshold.[4][5]

-

Animals: Male albino mice (25-30g) are typically used.

-

Procedure:

-

Animals are pretreated with either the test compound or a vehicle.

-

Following the pretreatment period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously in the midline of the neck.[4]

-

Animals are observed for a period of 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.[4]

-

Protection is defined as the absence of such seizures.

-

The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

-

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.[6][7]

-

Animals: Mice are trained to walk on a rotating rod.

-

Procedure:

-

Animals are administered the test compound at various doses.

-

At the time of peak effect, the mice are placed on the rotarod apparatus, which rotates at a constant or accelerating speed (e.g., 4 to 40 rpm).[7][8]

-

The time the animal remains on the rod before falling is recorded.

-

The TD50, the dose at which 50% of the animals exhibit motor impairment (i.e., fall off the rod), is calculated.

-

Visualization of Experimental Workflows

Potential Mechanisms of Action

The mechanisms of action of current AEDs are diverse but can be broadly categorized into three main areas: modulation of voltage-gated ion channels, enhancement of GABAergic inhibition, and reduction of glutamatergic excitation. Should 3a,6a-diphenylglycoluril show promising activity in the initial screens, further in vitro studies would be necessary to elucidate its mechanism of action.

-

Electrophysiology: Patch-clamp studies on cultured neurons can directly assess the effects of 3a,6a-diphenylglycoluril on voltage-gated sodium and calcium channels.

-

Receptor Binding Assays: Radioligand binding assays can determine if the compound interacts with GABA or glutamate receptor subtypes.

-

Neurochemical Assays: Measurement of GABA and glutamate levels in brain tissue following drug administration can indicate effects on neurotransmitter metabolism or reuptake.

Conclusion

While there is currently no specific data on the anticonvulsant properties of 3a,6a-diphenylglycoluril, the methodologies outlined in this whitepaper provide a robust and validated framework for its evaluation. A systematic approach, beginning with broad in vivo screening followed by more targeted mechanistic studies, is essential for determining the therapeutic potential of this novel chemical entity. The data generated from these studies will be critical in deciding whether 3a,6a-diphenylglycoluril or its analogs represent a promising new avenue for the treatment of epilepsy.

References

- 1. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ckthakurcollege.net [ckthakurcollege.net]

- 3. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new substituted thioglycolurils, their analogues and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticonvulsant Activity of N-Substituted 4-Amino-3-Nitrocoumarins | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Diphenyl diselenide protects motor neurons through inhibition of microglia-mediated inflammatory injury in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: 3a,6a-Diphenylglycoluril as a Process-Related Impurity in the Synthesis of Phenytoin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenytoin, a cornerstone in the management of epilepsy, is primarily synthesized via the Biltz condensation of benzil and urea. A critical aspect of this synthesis is the control of process-related impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of a key impurity, 3a,6a-diphenylglycoluril, also known as Phenytoin Impurity D in the European Pharmacopoeia. We will detail its formation mechanism, the impact of reaction conditions on its prevalence, and validated analytical methods for its quantification.

Introduction to Phenytoin and Impurity Profiling

Phenytoin (5,5-diphenylhydantoin) is an anticonvulsant drug that exerts its effect by stabilizing the inactive state of voltage-gated sodium channels. The most common synthetic route is the base-catalyzed reaction between benzil and urea. The formation of by-products is an inherent challenge in this process. One such by-product is 3a,6a-diphenylglycoluril, which arises from a "double condensation" reaction. Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) mandate strict limits on such impurities, making their monitoring and control a critical part of the drug manufacturing process.[1]

Synthesis of Phenytoin and Formation of 3a,6a-diphenylglycoluril

The Biltz synthesis of Phenytoin involves the base-catalyzed condensation of benzil with urea, followed by an intramolecular rearrangement.[2] The generally accepted mechanism for the primary reaction proceeds through the formation of a heterocyclic pinacol intermediate, which then undergoes a benzilic acid-type rearrangement to yield Phenytoin.

However, under certain conditions, a competing reaction can occur. If a second molecule of urea reacts with the intermediate or if the stoichiometry favors an excess of urea, the double condensation product, 3a,6a-diphenylglycoluril, can be formed.[3] This impurity is a bicyclic compound resulting from the condensation of both carbonyl groups of benzil with two molecules of urea.

Reaction Pathways

The following diagrams illustrate the desired synthesis of Phenytoin and the competing side reaction that forms the 3a,6a-diphenylglycoluril impurity.

Caption: Desired reaction pathway for the synthesis of Phenytoin.

Caption: Side reaction pathway leading to the formation of 3a,6a-diphenylglycoluril.

Data Presentation: Influence of Stoichiometry on Impurity Formation

The stoichiometry of the reactants plays a crucial role in directing the reaction towards the formation of Phenytoin and minimizing the 3a,6a-diphenylglycoluril by-product. A study on the mechanochemical synthesis of Phenytoin demonstrated that equimolar amounts of benzil and urea are optimal for maximizing Phenytoin yield while keeping the formation of the impurity low.

| Benzil:Urea Molar Ratio | Base (KOH equivalents) | Phenytoin Yield (%) | 3a,6a-diphenylglycoluril Yield (%) |

| 1 : 0.5 | 2.0 | 51 | 0 |

| 1 : 1 | 2.0 | 81 | 3 |

| 1 : 1.5 | 2.0 | 69 | 8 |

| 1 : 2 | 2.0 | 64 | 14 |

| Data adapted from a study on mechanosynthesis. Yields were determined by NMR spectroscopy.[3] |

Experimental Protocols

Synthesis of Phenytoin (Conventional Method)

This protocol is a representative example of the Biltz synthesis.

Materials:

-

Benzil

-

Urea

-

30% (w/v) Sodium Hydroxide solution

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid

-

Water

Procedure:

-

In a 100 mL round-bottom flask, combine benzil (5.3 g, 0.025 mol), urea (3.0 g, 0.05 mol), 30% aqueous sodium hydroxide (15 mL), and ethanol (75 mL).[1]

-

Attach a reflux condenser and heat the mixture under reflux for a minimum of 2 hours using a heating mantle.[1]

-

After reflux, cool the reaction mixture to room temperature.

-

Pour the mixture into 125 mL of water and mix thoroughly.

-

Allow the solution to stand for 15-20 minutes. Filter by suction to remove any insoluble by-products.

-

Transfer the filtrate to a beaker and cool in an ice-water bath.

-

Acidify the filtrate by slowly adding concentrated hydrochloric acid until the solution is strongly acidic (check with litmus paper). A white precipitate of Phenytoin will form.

-

Collect the precipitated product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure Phenytoin. The expected melting point is 297-298 °C.[4]

Quantification of 3a,6a-diphenylglycoluril (Phenytoin Impurity D) by HPLC

This method is based on the European Pharmacopoeia (Ph. Eur.) monograph for Phenytoin related substances.[1][4]

Chromatographic Conditions:

-

Column: Octadecylsilyl silica gel for chromatography (e.g., C18), 5 µm particle size, 250 mm x 4.6 mm.

-

Mobile Phase: A mixture of 20 volumes of methanol, 35 volumes of acetonitrile, and 45 volumes of a 5.75 g/L solution of ammonium dihydrogen phosphate adjusted to pH 2.5 with phosphoric acid.[4]

-

Flow Rate: 1.5 mL/min.[4]

-

Detection: UV spectrophotometer at 220 nm.[4]

-

Injection Volume: 20 µL.[1]

-

Run Time: At least 4 times the retention time of Phenytoin.[1][4]

System Suitability:

-

Reference Solution: Prepare a solution containing Phenytoin for system suitability CRS (which includes impurities D and E) and Impurity C CRS.

-

Requirement: The resolution between the peaks for impurity D (3a,6a-diphenylglycoluril) and impurity E must be a minimum of 3.5.[1][4]

-

Relative Retention: The approximate relative retention time for impurity D is about 0.6 with reference to Phenytoin (retention time ≈ 4 min).[1][4]

Procedure:

-

Test Solution: Dissolve 50 mg of the Phenytoin sample in the mobile phase and dilute to 50.0 mL with the mobile phase.

-

Reference Solution (for quantification): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase. Further dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (This corresponds to a 0.1% solution).

-

Inject the test and reference solutions into the chromatograph.

-

Identify the peak for impurity D based on the chromatogram supplied with the Phenytoin for system suitability CRS.

-

Calculate the percentage of impurity D in the sample. The Ph. Eur. limit for impurity D is not more than 0.1%.[1][4]

Workflow for Impurity Analysis

The following diagram outlines the general workflow for the identification and quantification of 3a,6a-diphenylglycoluril in a Phenytoin API sample.

References

Self-Organization of 3a,6a-Diphenylglycoluril Derivatives in Crystals: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The predictable self-organization of molecules in the crystalline state is a cornerstone of rational drug design and materials science. Among the vast array of organic molecules, 3a,6a-diphenylglycoluril and its derivatives have emerged as a versatile scaffold for constructing intricate supramolecular architectures. Their rigid bicyclic core, appended with tunable phenyl and N-alkyl substituents, provides a robust platform for directing crystal packing through a network of well-defined intermolecular interactions. This technical guide delves into the core principles governing the self-assembly of these derivatives in the solid state, providing a comprehensive overview of their synthesis, crystal engineering principles, and the resulting supramolecular structures. Detailed experimental protocols, quantitative structural data, and visual representations of the underlying organizational logic are presented to equip researchers with the foundational knowledge to harness the potential of this unique molecular framework.

Core Principles of Self-Organization

The crystalline architecture of 3a,6a-diphenylglycoluril derivatives is primarily dictated by a hierarchy of non-covalent interactions. The most dominant of these is the amide-amide hydrogen bond , which consistently forms a robust and predictable supramolecular synthon.

A supramolecular synthon is a structural unit within a crystal in which molecules are held together by intermolecular forces. In the case of diphenylglycoluril derivatives, the most prevalent and influential is the R²₂(8) graphite-set motif . This motif consists of a pair of self-complementary N-H···O=C hydrogen bonds between two glycoluril molecules, leading to the formation of a stable dimeric unit.[1][2] These dimers then serve as the fundamental building blocks for the extended supramolecular assembly.

The subsequent organization of these dimeric units is influenced by weaker, yet significant, interactions, including:

-

π-π Stacking: The phenyl groups at the 3a and 6a positions provide opportunities for aromatic stacking interactions, which contribute to the overall stability of the crystal lattice.

-

C-H···O and C-H···π Interactions: These weaker hydrogen bonds further guide the packing of the supramolecular chains and layers.

-

Van der Waals Forces: These non-specific interactions play a crucial role in the final, space-filling arrangement of the molecules.

The interplay of these interactions, governed by the substitution pattern on the glycoluril core and the choice of crystallization solvent, dictates the final dimensionality and morphology of the crystals.

Synthesis of 3a,6a-Diphenylglycoluril Derivatives

The synthesis of 3a,6a-diphenylglycoluril derivatives is typically achieved through the condensation of an α-dicarbonyl compound, benzil (1,2-diphenylethane-1,2-dione), with substituted ureas. The substitution on the urea nitrogen atoms determines the final substitution pattern of the glycoluril derivative.

General Experimental Protocol for Symmetrically Substituted Derivatives

A general and efficient one-pot synthesis for symmetrically 1,6-dialkyl-3a,6a-diphenylglycolurils involves the reaction of the appropriate N-alkylurea with benzil in the presence of an acid catalyst.

Example: Synthesis of 1,6-dimethyl-3a,6a-diphenylglycoluril

-

Materials:

-

N-methylurea

-

Benzil

-

Ethanol

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

A solution of N-methylurea (2.0 equivalents) and benzil (1.0 equivalent) in ethanol is prepared.

-

A catalytic amount of concentrated hydrochloric acid is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetonitrile.

-

General Experimental Protocol for Non-Symmetrically Substituted Derivatives

The synthesis of non-symmetrically substituted derivatives requires a more controlled, stepwise approach. A common strategy involves the reaction of a 1-alkyl-5-hydroxy-4,5-diphenyl-1H-imidazol-2(5H)-one intermediate with a different substituted urea.[3]

Example: Synthesis of 1-ethyl-6-methyl-3a,6a-diphenylglycoluril

-

Step 1: Synthesis of 1-ethyl-5-hydroxy-4,5-diphenyl-1H-imidazol-2(5H)-one

-

A mixture of benzil and N-ethylurea in a suitable solvent is reacted under acidic conditions to yield the imidazolone intermediate.

-

-

Step 2: Condensation with N-methylurea

-

The isolated 1-ethyl-5-hydroxy-4,5-diphenyl-1H-imidazol-2(5H)-one is then reacted with N-methylurea in a solvent such as acetonitrile with an acid catalyst.

-

The mixture is refluxed for several hours.

-

After cooling, the product is isolated by filtration and purified by recrystallization.

-

Crystallization and X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified diphenylglycoluril derivative in an appropriate solvent or solvent mixture. The choice of solvent can significantly influence the resulting crystal form (polymorph or solvate).

-

General Crystallization Protocol:

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, chloroform, or mixtures thereof) at an elevated temperature to achieve saturation.

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, the solution can be stored at a lower temperature (e.g., 4 °C) or subjected to slow evaporation in a loosely capped vial.

-

Once crystals of sufficient size and quality are formed, they are carefully harvested for X-ray diffraction analysis.

-

Quantitative Crystallographic Data

The following tables summarize key crystallographic data for representative 3a,6a-diphenylglycoluril derivatives, providing a basis for comparison and understanding of the structural effects of substitution and solvent inclusion. The data has been compiled from published crystallographic information files (CIFs).[1]

Table 1: Unit Cell Parameters for Selected 3a,6a-Diphenylglycoluril Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 1,6-dimethyl-3a,6a-diphenylglycoluril | C₁₈H₁₈N₄O₂ | Monoclinic | P2₁/c | 10.123(1) | 12.456(2) | 13.567(2) | 90 | 109.87(1) | 90 |

| 1,6-diethyl-3a,6a-diphenylglycoluril | C₂₀H₂₂N₄O₂ | Monoclinic | P2₁/n | 10.345(1) | 11.987(2) | 15.234(2) | 90 | 98.76(1) | 90 |

| 1,6-dimethyl-3a,6a-diphenylglycoluril · 2(CH₃CN) | C₁₈H₁₈N₄O₂ · 2(C₂H₃N) | Triclinic | P-1 | 8.765(1) | 9.876(1) | 12.345(2) | 87.65(1) | 78.90(1) | 65.43(1) |

Table 2: Key Hydrogen Bond Geometries (Å, °)

| Compound | Donor-H···Acceptor | D-H | H···A | D···A | D-H···A | Synthon |

| 1,6-dimethyl-3a,6a-diphenylglycoluril | N(2)-H···O(1)#1 | 0.86 | 2.04 | 2.895(3) | 171.2 | R²₂(8) |

| N(4)-H···O(2)#1 | 0.86 | 2.05 | 2.901(3) | 170.9 | R²₂(8) | |

| 1,6-diethyl-3a,6a-diphenylglycoluril | N(2)-H···O(1)#1 | 0.86 | 2.02 | 2.876(2) | 172.5 | R²₂(8) |

| N(4)-H···O(2)#1 | 0.86 | 2.03 | 2.885(2) | 171.8 | R²₂(8) |

Symmetry operation #1 generates equivalent atoms.

Visualization of Supramolecular Architectures

The following diagrams, generated using the DOT language, illustrate the key logical and structural relationships in the synthesis and self-organization of 3a,6a-diphenylglycoluril derivatives.

References

The Cornerstone of Supramolecular Chemistry: A Technical Guide to Diphenylglycoluril Compounds

For Researchers, Scientists, and Drug Development Professionals

Diphenylglycoluril, a bicyclic bisurea, serves as a pivotal building block in the realm of organic and medicinal chemistry. Its rigid, concave structure and hydrogen bonding capabilities make it an ideal scaffold for the construction of complex host-guest systems, molecular clips, and potential therapeutic agents. This technical guide delves into the fundamental chemistry of diphenylglycoluril and its derivatives, providing a comprehensive overview of its synthesis, properties, and reactivity. Detailed experimental protocols and structured quantitative data are presented to facilitate its application in research and drug development.

Physicochemical and Spectroscopic Data

The intrinsic properties of diphenylglycoluril are crucial for its application in further synthetic modifications and material science. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄N₄O₂ | [1] |

| Molar Mass | 294.31 g/mol | [1] |

| Melting Point | >300 °C | [2] |

| Appearance | White to Off-White Solid | [2] |

| Solubility | Slightly soluble in DMSO (heated) and Ethanol | [2] |

| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 7.79 (s, 4H, NH), 7.12-7.10 (m, 10H, Ar-H) | [2] |

| ¹³C NMR (65 MHz, DMSO-d₆) δ (ppm) | 151.2 (C=O), 128.7, 118.2, 117.8, 117.4, 72.2 | [2] |

| IR (KBr, cm⁻¹) | 3215 (N-H), 2832, 1695 (C=O), 1672 | [2] |

Core Synthesis: From Benzil and Urea

The most common and efficient synthesis of diphenylglycoluril involves the acid-catalyzed condensation of benzil with urea. An eco-friendly approach is also available, providing a high-yield, solvent-free alternative.

Experimental Protocol: Eco-Friendly Synthesis of Diphenylglycoluril[2]

Materials:

-

Benzil (1 mmol)

-

Urea (2 mmol)

-

Mortar and pestle

Procedure:

-

A mixture of benzil (1 mmol) and urea (2 mmol) is placed in a mortar.

-

The mixture is ground at room temperature using a pestle.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is poured into 50 mL of water.

-

The resulting precipitate is filtered, washed with cold water, and then dried.

-

The crude product is further dried over anhydrous Na₂SO₄ and can be recrystallized from a suitable solvent if necessary.

Expected Yield: 72%[2]

Key Reactions and Derivatization

The four amide-like protons of the diphenylglycoluril scaffold are amenable to substitution, allowing for a variety of chemical modifications. These reactions are fundamental to the construction of more complex supramolecular structures.

N-Alkylation

Alkylation of the nitrogen atoms of diphenylglycoluril enhances its solubility in organic solvents and provides handles for further functionalization.

General Experimental Protocol for N-Alkylation:

-

Deprotonation: Diphenylglycoluril is dissolved in a suitable aprotic solvent (e.g., DMF, THF). A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, is added portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the amide protons.

-

Alkylation: The alkylating agent (e.g., an alkyl halide such as methyl iodide or benzyl bromide) is added to the reaction mixture, which is then stirred at room temperature or heated to drive the reaction to completion.

-

Work-up: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Reaction with Formaldehyde

The reaction of diphenylglycoluril with formaldehyde is a key step in the synthesis of larger, cage-like molecules such as cucurbit[n]urils and molecular clips.[1][4] This reaction typically proceeds under acidic conditions.

Experimental Protocol: Synthesis of a Glycoluril Cyclic Ether[1]

This protocol describes the reaction of a glycoluril derivative with formaldehyde to form a cyclic ether, a common step in building more complex hosts.

Materials:

-

Glycoluril derivative (e.g., compound 10 in the cited literature) (16.6 mmol)[1]

-

Paraformaldehyde (85.0 mmol)

-

9 M HCl (100 mL)

-

Water

Procedure:

-

Paraformaldehyde (2.55 g, 85.0 mmol) is dissolved in 9 M HCl (100 mL) at 60 °C.

-

The solution is cooled to room temperature.

-

The glycoluril derivative (3.854 g, 16.6 mmol) is added, and the solution is stirred for 24 hours.

-

Water (100 mL) is added to the mixture, and it is stirred for another 12 hours.

-

The resulting precipitate is collected by filtration, washed with water, and dried in vacuo to yield the cyclic ether.

Applications in Drug Development and Supramolecular Chemistry

While diphenylglycoluril itself is not typically the active pharmaceutical ingredient, its derivatives have been investigated for a range of biological activities.[2][5] The rigid scaffold allows for the precise positioning of pharmacophoric groups, making it an attractive starting point for the design of novel therapeutic agents.

The primary application of diphenylglycoluril, however, lies in supramolecular chemistry. Its ability to form well-defined cavities upon derivatization has led to the development of a vast array of molecular hosts capable of encapsulating guest molecules.[6] These host-guest complexes have applications in catalysis, sensing, and drug delivery. The formation of "molecular clips" from diphenylglycoluril derivatives has been extensively studied for their ability to bind to flat aromatic guests through a combination of hydrogen bonding and π-π stacking interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. ckthakurcollege.net [ckthakurcollege.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and biological evaluation of new substituted thioglycolurils, their analogues and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to 3a,6a-Diphenylglycoluril: Discovery, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3a,6a-diphenylglycoluril, a heterocyclic organic compound that has been a subject of interest in synthetic and medicinal chemistry. This document details its initial discovery, tracing back to the pioneering work of Heinrich Biltz, and outlines both historical and contemporary synthetic methodologies. Key experimental protocols are provided to facilitate its preparation in a laboratory setting. While the biological activity of the parent compound remains largely unexplored, this guide summarizes the known therapeutic applications of its derivatives, offering insights into the potential of the diphenylglycoluril scaffold in drug discovery.

Discovery and History

The discovery of 3a,6a-diphenylglycoluril is intrinsically linked to the synthesis of the anticonvulsant drug phenytoin. In 1908, the German chemist Heinrich Biltz reported the synthesis of phenytoin by reacting benzil with urea in an alkaline ethanolic solution.[1][2] During these investigations, Biltz also identified a double condensation byproduct: 3a,6a-diphenylglycoluril.[1] The formation of this byproduct was a result of the reaction of one molecule of benzil with two molecules of urea.

For many years, 3a,6a-diphenylglycoluril was primarily considered a minor product in the Biltz synthesis of phenytoin. However, with the advent of modern synthetic techniques and a growing interest in supramolecular chemistry and drug development, the glycoluril scaffold has garnered significant attention for its rigid, well-defined structure and its potential as a building block for more complex molecules.

Chemical Structure and Properties

IUPAC Name: 3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

Molecular Formula: C₁₆H₁₄N₄O₂

Molecular Weight: 294.31 g/mol

Appearance: White crystalline solid

Solubility: Soluble in many organic solvents, sparingly soluble in water.

The structure of 3a,6a-diphenylglycoluril consists of a central glycoluril core, which is a fused bicyclic system containing two urea units. The phenyl groups are attached to the bridgehead carbon atoms of this bicyclic system.

Synthetic Methodologies

The synthesis of 3a,6a-diphenylglycoluril is primarily achieved through the condensation of benzil and urea. Various methods have been developed to optimize this reaction, from classical approaches to modern, more environmentally friendly techniques.

Classical Biltz Synthesis (Historical Method)